Cas no 127-30-0 (Lasiocarpine N-Oxide)

Lasiocarpine N-Oxide Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid,2-methyl-,(1S,7aR)-7-[[(2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methyl-1-oxobutoxy]methyl]-2,3,5,7a-tetrahydro-4-oxido-1H-pyrrolizin-1-ylester, (2Z)-
- [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate
- 2-Butenoic acid,2-methyl-,(1S,7aR)-7-[[(2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methyl-1-oxobutoxy]methyl]-2,3,5,7a-tetra
- lasiocarpine N-oxide
- 2-Butenoic acid, 2-methyl-, (1S,7aR)-7-(((2R)-2,3-dihydroxy-2-((1S)-1-methoxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-4-oxido-1H-pyrrolizin-1-yl ester, (2Z)-
- 7-({[2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate (non-preferred name)
- BRN 0060898
- Lasiocarpin-N-oxid
- (1S)-1β-[(Z)-2-Methyl-2-butenoyloxy]-2,3,5,7aβ-tetrahydro-7-[[[(2R)-2,3-dihydroxy-2-[(S)-1-methoxyethyl]-3-methylbutanoyl]oxy]methyl]-1H-pyrrolizine 4-oxide
- Lasiocarpine-N-oxide
- NS00067008
- (1S,7aR)-7-((((R)-2,3-dihydroxy-2-((S)-1-methoxyethyl)-3-methylbutanoyl)oxy)methyl)-1-(((Z)-2-methylbut-2-enoyl)oxy)-2,3,5,7a-tetrahydropyrrolizine 4(1H)-oxide
- [(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate
- LASIOCARPINE, 4-OXIDE
- LASIOCARPINE, N-OXIDE
- 4-21-00-02054 (Beilstein Handbook Reference)
- Q27273665
- NSC35046
- 127-30-0
- NSC-35046
- UNII-A5T652CQAX
- 1ST14170
- A5T652CQAX
- 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1-METHOXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, N-OXIDE, (1S-(1.ALPHA.(Z),7(S*(R*)),7A.ALPHA.))-
- Lasiocarpine-N-oxide 100 microg/mL in Water
- 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1-METHOXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, N-OXIDE, (1S-(1ALPHA(Z),7(S*(R*)),7AALPHA))-
- ((7S,8R)-7-((Z)-2-methylbut-2-enoyl)oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl (2R)-2,3-dihydroxy-2-((1S)-1-methoxyethyl)-3-methylbutanoate
- DA-54802
- Lasiocarpine N-Oxide
-
- Inchi: InChI=1S/C21H33NO8/c1-7-13(2)18(23)30-16-9-11-22(27)10-8-15(17(16)22)12-29-19(24)21(26,14(3)28-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7+
- InChI Key: AABILZKQMVKFHP-NTUHNPAUSA-N
- SMILES: C/C=C(/C(OC1CC[N+]2([O-])CC=C(COC(C(C(O)(C)C)(O)C(OC)C)=O)C12)=O)\C
Computed Properties
- Exact Mass: 427.220617
- Monoisotopic Mass: 427.220617
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 10
- Complexity: 745
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 120
Experimental Properties
- Color/Form: Powder
- Boiling Point: °Cat760mmHg
- Flash Point: °C
Lasiocarpine N-Oxide Security Information
- Hazardous Material transportation number:1544
- HazardClass:6.1(b)
- PackingGroup:III
Lasiocarpine N-Oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L177810-2.5mg |
Lasiocarpine N-Oxide |
127-30-0 | 2.5mg |
$8720.00 | 2023-05-18 | ||
PhytoLab | 83220-1000mg |
Lasiocarpine N-oxide |
127-30-0 | ≥ 95.0 % | 1000mg |
€24525.000000000004 | 2023-10-25 | |
PhytoLab | 83220-50mg |
Lasiocarpine N-oxide |
127-30-0 | ≥ 95.0 % | 50mg |
€1471.5000000000002 | 2023-10-25 | |
MedChemExpress | HY-136486-1mg |
Lasiocarpine N-oxide |
127-30-0 | 1mg |
¥4319 | 2024-07-21 | ||
TRC | L177810-1mg |
Lasiocarpine N-Oxide |
127-30-0 | 1mg |
$4443.00 | 2023-05-18 | ||
TRC | L177810-0.5mg |
Lasiocarpine N-Oxide |
127-30-0 | 0.5mg |
$ 1870.00 | 2022-06-04 | ||
TRC | L177810-.5mg |
Lasiocarpine N-Oxide |
127-30-0 | 5mg |
$2256.00 | 2023-05-18 | ||
PhytoLab | 83220-500mg |
Lasiocarpine N-oxide |
127-30-0 | ≥ 95.0 % | 500mg |
€13080.000000000002 | 2023-10-25 | |
PhytoLab | 83220-250mg |
Lasiocarpine N-oxide |
127-30-0 | ≥ 95.0 % | 250mg |
€6948.750000000001 | 2023-10-25 | |
TRC | L177810-5mg |
Lasiocarpine N-Oxide |
127-30-0 | 5mg |
$ 800.00 | 2023-09-07 |
Lasiocarpine N-Oxide Related Literature
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on Lasiocarpine N-Oxide
Introduction to Lasiocarpine N-Oxide (CAS No. 127-30-0)
Lasiocarpine N-Oxide, with the CAS registry number 127-30-0, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has been extensively studied for its potential applications in drug development and as a bioactive agent. Recent advancements in research have shed light on its unique properties and mechanisms of action, making it a focal point for scientists and researchers worldwide.
The chemical structure of Lasiocarpine N-Oxide is characterized by its nitrogen-containing heterocyclic ring system, which contributes to its diverse biological activities. This structure allows the compound to interact with various cellular pathways, potentially offering therapeutic benefits in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases.
One of the most promising areas of research involving Lasiocarpine N-Oxide is its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses. These findings suggest that Lasiocarpine N-Oxide could serve as a novel anti-inflammatory agent with fewer side effects compared to conventional treatments.
In addition to its anti-inflammatory effects, Lasiocarpine N-Oxide has also shown potential in combating oxidative stress. Oxidative stress is a major contributor to various diseases, including cardiovascular disorders and cancer. By neutralizing reactive oxygen species (ROS) and enhancing antioxidant defense mechanisms, this compound may offer protection against oxidative damage and promote overall cellular health.
Recent studies have also explored the neuroprotective effects of Lasiocarpine N-Oxide. Experimental models have indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of Lasiocarpine N-Oxide involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and purity. Researchers have developed innovative synthetic routes that not only improve efficiency but also reduce environmental impact, aligning with the principles of green chemistry.
Furthermore, the pharmacokinetic properties of Lasiocarpine N-Oxide have been investigated to assess its suitability as an orally administered drug. Studies indicate that this compound exhibits good bioavailability and pharmacokinetic stability, which are essential for effective drug delivery.
Despite its promising attributes, further research is needed to fully understand the safety profile and long-term effects of Lasiocarpine N-Oxide in humans. Ongoing clinical trials are expected to provide critical insights into its efficacy and tolerability, paving the way for its potential use in clinical settings.
In conclusion, Lasiocarpine N-Oxide (CAS No. 127-30-0) represents a valuable compound with diverse biological activities and therapeutic potential. Its ability to modulate inflammatory responses, combat oxidative stress, and protect neuronal cells positions it as a promising candidate for drug development. As research continues to uncover new insights into its mechanisms of action and applications, Lasiocarpine N-Oxide is poised to make significant contributions to the field of pharmacology.




